![molecular formula C68H48N4O16Rh2 B1147714 Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct CAS No. 131219-55-1](/img/structure/B1147714.png)

Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct

説明

Synthesis Analysis

The synthesis of dirhodium(II) complexes typically involves the combination of Rh(II) precursors with specific ligands designed to induce desired chemical properties. For example, an efficient procedure for preparing dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a catalyst for enantioselective carbene transformations, highlights the importance of controlled ligand attachment to achieve high catalytic activity and selectivity (Tsutsui et al., 2005).

Molecular Structure Analysis

The molecular structure of dirhodium(II) complexes is critical for their catalytic performance. Structural analyses, often by X-ray crystallography, provide insights into the arrangement of ligands around the Rh(II) centers and the overall geometry of the complex. This information is vital for understanding how these complexes interact with substrates during catalysis.

Chemical Reactions and Properties

Dirhodium(II) complexes are renowned for their ability to catalyze a wide range of chemical reactions, including enantioselective C-H insertion, cyclopropanation, and amination reactions. For instance, dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been shown to catalyze enantioselective aminations of silyl enol ethers, demonstrating high yields and enantioselectivities (Anada et al., 2007).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Asymmetric Synthesis .

Summary of the Application

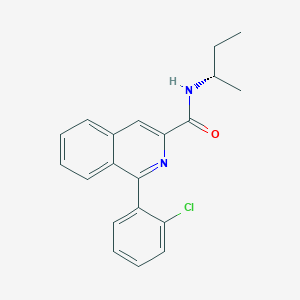

“Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct” is used as a catalyst in the enantioselective intramolecular C-H insertion reactions of α-diazo β-keto esters . This reaction is significant in the field of organic synthesis as it allows for the creation of complex molecules with high enantioselectivity.

Asymmetric Intermolecular C-H Insertion Reactions of 1,4-Cyclohexadiene with α-Alkyl-α-Diazoesters

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intermolecular C-H insertion reactions of 1,4-cyclohexadiene with α-alkyl-α-diazoesters . This reaction is important in the synthesis of complex organic molecules.

Asymmetric Intramolecular C-H Insertion of Sulfonyldiazoacetates

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intramolecular C-H insertion of sulfonyldiazoacetates . This reaction is important in the synthesis of complex organic molecules.

Asymmetric Intermolecular C-H Insertion of 1,4-Cyclohexadiene with α-Alkyl-α-Diazoesters

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intermolecular C-H insertion of 1,4-cyclohexadiene with α-alkyl-α-diazoesters . This reaction is important in the synthesis of complex organic molecules.

Asymmetric Intramolecular C-H Insertion of Sulfonyldiazoacetates

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intramolecular C-H insertion of sulfonyldiazoacetates . This reaction is important in the synthesis of complex organic molecules.

特性

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPXXODRLNJMGM-JBSHYJOISA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H56N4O18Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743115 | |

| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |

CAS RN |

131219-55-1 | |

| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)